molecular formula C16H18N2O3S B273187 1-Acetyl-4-(naphthylsulfonyl)piperazine

1-Acetyl-4-(naphthylsulfonyl)piperazine

Cat. No.: B273187
M. Wt: 318.4 g/mol
InChI Key: LMJCEHUIFQEFAK-UHFFFAOYSA-N
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Description

1-Acetyl-4-(naphthylsulfonyl)piperazine is a sulfonamide-functionalized piperazine derivative characterized by a naphthylsulfonyl group at the 4-position and an acetyl group at the 1-position of the piperazine ring. This compound is structurally analogous to intermediates used in antifungal agents, such as ketoconazole, where piperazine derivatives play a critical role in modulating bioavailability and target binding . Synthetic routes for analogous compounds (e.g., 1-acetyl-4-(4-hydroxyphenyl)piperazine) involve sequential chlorination, cyclization, and acylation steps, with yields optimized to ~80% under phase-transfer catalysis or modified acetylation protocols .

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

1-(4-naphthalen-1-ylsulfonylpiperazin-1-yl)ethanone

InChI

InChI=1S/C16H18N2O3S/c1-13(19)17-9-11-18(12-10-17)22(20,21)16-8-4-6-14-5-2-3-7-15(14)16/h2-8H,9-12H2,1H3

InChI Key

LMJCEHUIFQEFAK-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-(naphthylsulfonyl)piperazine typically involves the following steps:

  • Formation of the Piperazine Core: : Piperazine is reacted with acetic anhydride to introduce the acetyl group at one of the nitrogen atoms. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the acetic acid byproduct.

    Piperazine+Acetic Anhydride1-Acetylpiperazine+Acetic Acid\text{Piperazine} + \text{Acetic Anhydride} \rightarrow \text{1-Acetylpiperazine} + \text{Acetic Acid} Piperazine+Acetic Anhydride→1-Acetylpiperazine+Acetic Acid

  • Sulfonylation: : The acetylated piperazine is then reacted with 1-naphthalenesulfonyl chloride in the presence of a base like triethylamine. This step introduces the naphthylsulfonyl group at the remaining nitrogen atom.

    1-Acetylpiperazine+1-Naphthalenesulfonyl ChlorideThis compound+HCl\text{1-Acetylpiperazine} + \text{1-Naphthalenesulfonyl Chloride} \rightarrow \text{this compound} + \text{HCl} 1-Acetylpiperazine+1-Naphthalenesulfonyl Chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle reagents and control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-(naphthylsulfonyl)piperazine can undergo several types of chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized under strong oxidative conditions, potentially forming naphthoquinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions, although this is less common.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various acylated piperazine derivatives.

Scientific Research Applications

1-Acetyl-4-(naphthylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(naphthylsulfonyl)piperazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The naphthylsulfonyl group can enhance binding affinity to certain biological targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Piperazine Derivatives

Structural Modifications and Physicochemical Properties

Key structural variations among sulfonamide- and acyl-substituted piperazines include:

Sulfonyl Group Substitution :

  • 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (): Incorporates a benzhydryl (diphenylmethyl) group and nitro-substituted sulfonyl moiety. The bulky benzhydryl group may enhance lipophilicity but reduce aqueous solubility.
  • Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate (): Features a glycyl linker and ethoxybenzene sulfonamide, improving solubility (60–80 μM) due to polar functional groups .

Spacer Groups Between Piperazine and Core Structures :

  • Ethylene or methylene spacers (e.g., compounds 8ac, 8ad) significantly enhance aqueous solubility (≥80 μM) compared to directly attached groups (e.g., N-phenylpiperazinyl, solubility <20 μM). Calculated pKa values correlate with spacer length: ethylene spacers yield pKa ~6–7, while direct attachment lowers pKa to ≤3.8 .

Naphthyl vs. Phenyl Sulfonyl Groups :

  • The naphthylsulfonyl group in 1-Acetyl-4-(naphthylsulfonyl)piperazine provides greater steric bulk and extended aromaticity compared to phenylsulfonyl derivatives (e.g., 1-[(4-acetylphenyl)sulfonyl]-4-methylpiperazine, ). This may reduce metabolic clearance but increase binding affinity to hydrophobic targets .

Key Research Findings

Solubility-Spacer Relationship: Ethylene spacers between piperazine and core structures (e.g., quinolones) improve solubility by 4-fold compared to direct attachment, critical for oral bioavailability .

Antifungal Synergy : 1-Acetyl-4-(4-hydroxyphenyl)piperazine, a structural analogue, is a key intermediate in ketoconazole synthesis. The naphthylsulfonyl variant’s enhanced lipophilicity may improve antifungal potency .

Metabolic Hotspots : Piperazine rings are susceptible to oxidative metabolism, necessitating isosteric replacements (e.g., morpholine) or structural rigidification to enhance stability .

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